Fmoc-3-(3-pyridyl)-L-alanine
Overview
Description
“Fmoc-3-(3-pyridyl)-L-alanine” is an alanine derivative . It is also known as “N-Fmoc-3-(3-pyridyl)-L-alanine” and is used in chemical synthesis and peptide chemistry . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular formula of “Fmoc-3-(3-pyridyl)-L-alanine” is C23H20N2O4 . The InChI Key is JQLPMTXRCLXOJO-NRFANRHFSA-M .Physical And Chemical Properties Analysis
“Fmoc-3-(3-pyridyl)-L-alanine” is a white to off-white crystalline powder . It has a molecular weight of 388.4 . The compound’s density is 1.3±0.1 g/cm3 .Scientific Research Applications
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Drug Development : Peptides synthesized using Fmoc-protected amino acids can be used in the development of new pharmaceuticals. For example, they can be designed to interact with specific biological targets, such as receptors or enzymes, and their activity can be tested in various assays .
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Protein Structure Study : The synthesized peptides can be used to study protein structure and function. For instance, they can be used to investigate the role of specific amino acid sequences in protein folding or function .
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Cellular Processes Investigation : Peptides can also be used to investigate cellular processes. For example, they can be used to study protein-protein interactions, signal transduction pathways, or other cellular processes .
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Proteomics Research : Fmoc-protected amino acids like “Fmoc-3-(3-pyridyl)-L-alanine” can be used in proteomics research, which involves the large-scale study of proteins, including their structures and functions .
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Biochemical Assays : The synthesized peptides can be used in various biochemical assays, depending on the research question .
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Solid-Phase Peptide Synthesis : Fmoc-protected amino acids are commonly used in solid-phase peptide synthesis, a method for peptide production .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(3-pyridyl)-L-alanine | |
CAS RN |
175453-07-3 | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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